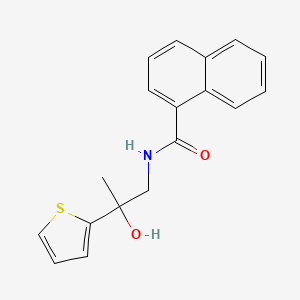

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1-naphthamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

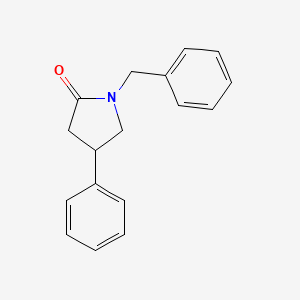

“N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1-naphthamide” is a chemical compound that contains a thiophene ring and a naphthamide group. Thiophene is a heterocyclic compound with a 5-membered ring containing four carbon atoms and a sulfur atom . Naphthamide refers to an amide derivative of naphthalene, a polycyclic aromatic hydrocarbon composed of two fused benzene rings.

Synthesis Analysis

While the specific synthesis process for this compound is not available, amides are typically formed when a carboxylic acid reacts with an amine . In the case of thiophene derivatives, they can be synthesized by N-acylation of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid .Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography . These techniques can provide information about the types of bonds present in the molecule and their spatial arrangement .Chemical Reactions Analysis

Thiophene rings can undergo various types of reactions including nucleophilic, electrophilic, and radical reactions . The specific reactions that “N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1-naphthamide” can undergo would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined by techniques such as elemental analysis and density functional theory (DFT) computations . These can provide information about the compound’s molecular weight, solubility, melting point, boiling point, and other properties.Scientific Research Applications

Fluorescence-Based Assays for Enzyme Activity

Research on 1,8-naphthalimide derivatives, including compounds structurally similar to N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1-naphthamide, has highlighted their potential in developing fluorescence-based assays. These compounds' cell-permeable nature and ability to target specific cellular locations make them ideal for measuring the activity of carboxylester hydrolases. The study by Nalder et al. (2016) developed new esters of 4-hydroxy-N-propyl-1,8-naphthalimide for a simple and sensitive assay to measure these enzymes' activity, offering alternatives to established fluorophores and enabling analysis by UV-visible spectrophotometry (Nalder, Ashton, Pfeffer, Marshall, & Barrow, 2016).

Enhanced Fluorescence Properties

Zhengneng et al. (2013) synthesized a series of 1,8-naphthalimide derivatives containing a thiophene ring, demonstrating that these compounds can emit various colors depending on the substituents on the thiophene ring. This property indicates their utility in creating materials with tunable fluorescence for potential applications in sensing, imaging, and organic electronics (Zhengneng, Najun, Chuanfeng, Hua-jiang, Jianmei, & Qizhong, 2013).

Desulfurization Studies

The ability of certain bacteria to desulfurize thiophene-containing compounds like N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1-naphthamide has been explored for environmental applications. Studies on Mycobacterium phlei WU-F1 and Rhodococcus sp. have shown these microorganisms can selectively cleave carbon-sulfur bonds in thiophene derivatives, potentially offering a biological approach to removing sulfur from fossil fuels and reducing sulfur dioxide emissions during combustion (Furuya, Kirimura, Kino, & Usami, 2001) (Kirimura, Furuya, Sato, Ishii, Kino, & Usami, 2002).

Solid-State Emission Enhancement

Research into poly(thiophene)s has shown that postfunctionalization with various groups can significantly influence their optical properties. Li, Vamvounis, and Holdcroft (2002) demonstrated that incorporating specific substituents into the poly(thiophene) backbone can enhance solid-state fluorescence, suggesting that similar strategies could be applied to modify the optical properties of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1-naphthamide for applications in organic electronics and photonics (Li, Vamvounis, & Holdcroft, 2002).

Mechanism of Action

properties

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-ylpropyl)naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2S/c1-18(21,16-10-5-11-22-16)12-19-17(20)15-9-4-7-13-6-2-3-8-14(13)15/h2-11,21H,12H2,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHHWUBQYILBRKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC=CC2=CC=CC=C21)(C3=CC=CS3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1-naphthamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(2-Chlorophenyl)methyl]-3-methyl-8-[(3,3,5-trimethylcyclohexyl)amino]purine-2,6-dione](/img/structure/B2378883.png)

![CarbaMic acid, [1-[(4-chlorophenyl)Methyl]-3-butenyl]-, Methyl ester (9CI)](/img/structure/B2378885.png)

![N-[4-[3-(3-fluorophenyl)-2-(furan-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2378886.png)

![(Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2378888.png)

![2-(4-ethylsulfonylphenyl)-N-[4-[2-fluoro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]phenyl]acetamide](/img/structure/B2378889.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-{methyl[(2,3,4-trimethoxyphenyl)methyl]amino}propanamide](/img/structure/B2378890.png)